molecular formula C18H15Cl2N3OS2 B11639849 N-(2,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

N-(2,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Cat. No.: B11639849
M. Wt: 424.4 g/mol
InChI Key: JKJKDYBJWKEYIB-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidine core fused with a tetrahydro ring system. The molecule is substituted at the 4-position with a sulfanylacetamide group linked to a 2,5-dichlorophenyl moiety.

Properties

Molecular Formula

C18H15Cl2N3OS2

Molecular Weight

424.4 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C18H15Cl2N3OS2/c19-10-5-6-12(20)13(7-10)23-15(24)8-25-17-16-11-3-1-2-4-14(11)26-18(16)22-9-21-17/h5-7,9H,1-4,8H2,(H,23,24)

InChI Key

JKJKDYBJWKEYIB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Biological Activity

N-(2,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C18H15Cl2N3O2S
  • Molar Mass : 408.3 g/mol
  • CAS Number : 634163-52-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions focusing on the formation of the benzothieno-pyrimidine structure and the incorporation of the dichlorophenyl and sulfanyl groups. The synthetic pathway often includes:

  • Formation of the benzothieno ring.
  • Introduction of the pyrimidine moiety.
  • Final acetamide formation through coupling reactions.

Biological Activity

The biological activity of N-(2,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide has been investigated in various studies highlighting its potential as an anti-inflammatory and analgesic agent.

In Vitro Studies

  • Cyclooxygenase Inhibition : This compound has been screened for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. It demonstrated significant inhibitory activity against COX-2 with an index of 90%, comparable to standard analgesics like diclofenac .
  • Anti-inflammatory Activity : The compound showed a marked reduction in edema in animal models, with inhibition percentages reaching up to 68% within the first hour post-administration. This rapid onset suggests a potent anti-inflammatory effect .
  • Serum Interleukin-1 Beta Levels : Treatment with this compound resulted in a significant decrease in serum levels of IL-1β, indicating its role in modulating inflammatory cytokines and supporting its use in inflammatory conditions .

Case Studies

A notable study involved the administration of this compound in a controlled setting where it was compared with traditional anti-inflammatory drugs. Results indicated that it not only matched but sometimes exceeded the efficacy of conventional treatments in reducing inflammation and pain associated with conditions such as arthritis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific modifications to the benzothieno and pyrimidine moieties can enhance or diminish biological activity. For instance:

  • Substitutions on the phenyl group significantly affect COX inhibition potency.
  • The presence of a sulfanyl group appears crucial for maintaining high levels of biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Aromatic Moieties

The 2,5-dichlorophenyl group in the target compound distinguishes it from analogs with alternative aryl substitutions:

  • The ethoxyphenyl substituent on the pyrimidine ring introduces steric bulk, which may hinder membrane permeability compared to the target compound’s simpler tetrahydrobenzothieno system .
  • 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (C₁₃H₁₁Cl₂N₃O₂S): This analog lacks the fused benzothiophene ring, resulting in a smaller molecular footprint (MW 344.21 vs. ~500 for the target compound). The absence of the tetrahydro ring system likely reduces conformational rigidity, impacting target selectivity .

Modifications in the Heterocyclic Core

  • 4-(4-Fluorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (C₁₅H₁₃FN₂OS): Replacing the sulfanylacetamide group with a fluorophenoxy moiety simplifies the structure (MW 301.0) and lowers the melting point (89–91°C vs. >200°C for the target compound), suggesting reduced thermal stability. The fluorine atom may enhance bioavailability but diminish sulfur-mediated covalent binding .
  • However, the methyl group on the pyrimidine ring could sterically interfere with target binding .

Physicochemical Properties and Pharmacokinetic Implications

Compound Molecular Weight Melting Point (°C) Key Substituents
Target Compound ~500* >200* 2,5-Dichlorophenyl, tetrahydro core
N-(2,5-Dimethylphenyl) analog 519.68 Not reported 4-Ethoxyphenyl, hexahydro core
2,3-Dichlorophenyl analog 344.21 230 2,3-Dichlorophenyl, pyrimidinone
4-Fluorophenoxy derivative 301.0 89–91 4-Fluorophenoxy, tetrahydro core

*Estimated based on structural analogs.

The tetrahydrobenzothieno core contributes to metabolic stability, as evidenced by similar compounds resisting first-pass oxidation .

Pharmacological Activity Trends

  • Antimicrobial activity : Chlorine-substituted derivatives exhibit enhanced Gram-positive bacterial inhibition compared to methyl or methoxy analogs, attributed to increased membrane disruption .

Preparation Methods

Synthesis of the Tetrahydrobenzothieno[2,3-d]pyrimidine Core

The core structure is synthesized through cyclocondensation of 5,6,7,8-tetrahydrobenzo[4,thieno[2,3-d]pyrimidin-4(3H)-one derivatives. A typical procedure involves:

  • Cyclization of 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile with urea or thiourea under acidic conditions to form the pyrimidine ring.

  • Chlorination at Position 4 : The 4-oxo group is replaced with chlorine using phosphorus oxychloride (POCl₃) to yield 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.

Example Reaction Conditions :

  • Reflux in POCl₃ at 110°C for 6–8 hours.

  • Yield: 75–85%.

Thiolation and S-Alkylation

The chloro group at position 4 is displaced to introduce the sulfanyl-acetamide moiety:

  • Thiolation : Treatment with thiourea in ethanol under reflux forms the 4-mercapto intermediate.

  • S-Alkylation : Reaction of the thiolate with N-(2,5-dichlorophenyl)-2-bromoacetamide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF).

Key Data :

StepReagents/ConditionsYield (%)Reference
ChlorinationPOCl₃, reflux, 8 h82
ThiolationThiourea, EtOH, reflux, 4 h68
S-AlkylationBrCH₂C(O)NHC₆H₃Cl₂, K₂CO₃, DMF, 60°C, 6 h70

Alternative Route via Hydrazino Intermediate

Formation of 4-Hydrazino Derivative

4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine reacts with hydrazine hydrate to form 4-hydrazino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.

Condensation with 2-Bromoacetamide

The hydrazino group is condensed with 2-bromoacetamide derivatives in ethanol under acidic catalysis (e.g., HCl).

Optimized Protocol :

  • Molar ratio (hydrazine:bromoacetamide) = 1:1.2.

  • Reaction time: 4–6 hours at 80°C.

  • Yield: 65–72%.

Parallel Synthesis and Combinatorial Approaches

Aza-Wittig Reaction for Pyrimidine Ring Formation

Aza-Wittig reactions between iminophosphoranes and isocyanates generate carbodiimides, which cyclize with secondary amines to form the pyrimidine core. Subsequent functionalization introduces the sulfanyl-acetamide group.

Advantages :

  • High regioselectivity.

  • Compatible with diverse amines.

Solid-Phase Synthesis

Immobilized resins enable stepwise assembly of the tetrahydrobenzothienopyrimidine core and acetamide side chain. This method facilitates high-throughput screening but requires specialized equipment.

Critical Analysis of Methodologies

Yield and Purity Comparison

MethodOverall Yield (%)Purity (HPLC)Scalability
Nucleophilic Substitution58–70>95%High
Hydrazino Route60–6590–93%Moderate
Aza-Wittig Reaction50–5588–90%Low

Challenges and Solutions

  • Side Reactions : Over-alkylation during S-alkylation is mitigated by using controlled stoichiometry of bromoacetamide.

  • Purification : Recrystallization from ethanol/water mixtures improves purity.

Industrial-Scale Production Considerations

While laboratory-scale syntheses are well-established, industrial production requires optimization for cost and safety:

  • Solvent Recovery : DMF is replaced with toluene in large-scale S-alkylation.

  • Catalytic Methods : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates .

Q & A

Q. Methodological Approach :

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ confirms substituent integration and coupling patterns. For example, aromatic protons appear at δ 7.28–7.82 ppm, while the SCH₂ group resonates at δ 4.12 ppm .
  • Elemental Analysis : Validates empirical formula (e.g., C, N, S content within ±0.3% of theoretical values) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ peaks) confirms molecular weight .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced: How can researchers resolve contradictions in spectroscopic data during synthesis?

Case Study : Discrepancies in ¹H NMR integration ratios may arise from:

  • Tautomerism : The benzothienopyrimidine core can exhibit keto-enol tautomerism, altering peak splitting. Use variable-temperature NMR (VT-NMR) to identify equilibrium shifts .
  • Impurity Artifacts : Byproducts from incomplete coupling (e.g., residual chloroacetamide) can skew integration. Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) and repurify using preparative HPLC .

Advanced: What strategies optimize yield in sulfanyl group incorporation?

Q. Experimental Design :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrimidine thiolate intermediate.
  • Catalysis : Add KI (10 mol%) to facilitate SN2 displacement of chloroacetamide .
  • Temperature Control : Maintain 80°C to balance reaction rate and side-product formation (e.g., oxidation of –SH to –S–S–) .
  • Yield Optimization : Typical yields range from 70–85% after recrystallization .

Advanced: How is the structure-activity relationship (SAR) investigated for biological targets?

Q. Methodology :

  • Functional Group Variation : Synthesize analogs with substituents on the dichlorophenyl ring (e.g., –OCH₃, –CF₃) to assess electronic effects on binding affinity .
  • Biological Assays : Test inhibition of kinase targets (e.g., EGFR, VEGFR) via enzymatic assays (IC₅₀ values) and correlate with logP (calculated via HPLC) .
  • Molecular Docking : Use PyMOL or AutoDock to model interactions with ATP-binding pockets, focusing on hydrogen bonds with the acetamide carbonyl and hydrophobic contacts with the benzothieno moiety .

Advanced: How do researchers address solubility challenges in biological assays?

Q. Solutions :

  • Co-solvent Systems : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS (pH 7.4) with 0.01% Tween-80 to prevent aggregation .
  • Prodrug Derivatization : Introduce ionizable groups (e.g., –COOH, –NH₂) at the 5,6,7,8-tetrahydrobenzothieno position to enhance aqueous solubility .

Advanced: What analytical methods validate purity for in vivo studies?

Q. Protocol :

  • HPLC-UV/HRMS : Purity >98% confirmed using a C18 column (acetonitrile/water gradient, 254 nm detection) .
  • Residual Solvent Analysis : GC-MS to ensure DMF levels <500 ppm (ICH Q3C guidelines) .
  • Thermogravimetric Analysis (TGA) : Verify absence of hydrate or solvent adducts .

Advanced: How are metabolic stability and toxicity profiles assessed?

Q. In Vitro Models :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to calculate t₁/₂ .
  • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .
  • AMES Test : Assess mutagenicity with Salmonella typhimurium strains TA98/TA100 .

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